N-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(3-Methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative. Its structure features a 1,6-dihydropyridine core substituted at position 1 with a 2-methylbenzyl group and at position 3 with a carboxamide linked to a 3-methylphenyl moiety.
The synthesis of such compounds typically involves coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dimethylformamide (DMF), as described in for related analogs .
Properties
IUPAC Name |
N-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-6-5-9-19(12-15)22-21(25)18-10-11-20(24)23(14-18)13-17-8-4-3-7-16(17)2/h3-12,14H,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYYAQWMWOHBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on available research findings, focusing on antimicrobial properties, cytotoxicity, and structural characteristics.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridine derivatives, characterized by a six-membered ring containing nitrogen and various substituents. Its molecular formula is , and it features a carboxamide functional group that is pivotal for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar dihydropyridine derivatives. For instance, compounds with structural similarities have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Dihydropyridine Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 5a | 0.30 | 0.35 | Escherichia coli |
| 10 | 0.40 | 0.45 | Pseudomonas aeruginosa |
Cytotoxicity and Selectivity
The cytotoxic profile of this compound has been evaluated in various studies. Notably, these compounds exhibited low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for further development . The IC50 values for cytotoxicity were found to be greater than 60 μM, indicating non-cytotoxic behavior at therapeutic concentrations.
The mechanism underlying the biological activity of this compound may involve inhibition of key enzymes or pathways associated with microbial growth and proliferation. For example, related compounds have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
Study on Antimicrobial Efficacy
In a comparative study, several derivatives of dihydropyridine were synthesized and tested against clinical isolates of bacteria. The study demonstrated that compounds structurally similar to this compound exhibited enhanced antimicrobial activity compared to standard antibiotics like ciprofloxacin .
Structural Analysis
Crystallographic studies have provided insights into the molecular arrangement and interactions within the crystal lattice of related compounds, revealing significant hydrogen bonding that may contribute to their stability and biological activity . The twisted conformation observed in these structures suggests a unique spatial arrangement that could influence binding interactions with biological targets.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs lie in the substituents on the benzyl group (position 1 of the dihydropyridine ring) and the aryl group attached to the carboxamide (position 3). Below is a comparative analysis:
Functional Implications
- Steric Effects : The target compound’s 2-methylbenzyl group introduces steric hindrance compared to analogs with substituents at the 3- or 4-positions (e.g., G843-0562). This may reduce binding affinity to targets requiring deeper active-site penetration .
- Electronic Effects : Halogenated analogs (e.g., BG16148 with Cl, G843-0223 with Cl/F) exhibit enhanced metabolic stability and target interaction due to electronegativity .
- Solubility : Methoxy-substituted derivatives (e.g., G843-0562) likely have improved aqueous solubility compared to methyl or halogenated variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
